1-(3-Bromo-2-methylpropyl)-2-chlorobenzene
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Overview
Description
1-(3-Bromo-2-methylpropyl)-2-chlorobenzene is an organic compound with the molecular formula C10H12BrCl. It is a derivative of benzene, where the benzene ring is substituted with a 3-bromo-2-methylpropyl group and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-methylpropyl)-2-chlorobenzene typically involves the alkylation of 2-chlorobenzene with 3-bromo-2-methylpropyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are mixed and reacted under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-methylpropyl)-2-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 1-(3-hydroxy-2-methylpropyl)-2-chlorobenzene or 1-(3-amino-2-methylpropyl)-2-chlorobenzene.
Oxidation: Formation of 1-(3-bromo-2-methylpropan-1-ol)-2-chlorobenzene.
Reduction: Formation of 1-(3-methylpropyl)-2-chlorobenzene.
Scientific Research Applications
1-(3-Bromo-2-methylpropyl)-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-methylpropyl)-2-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the alkyl group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
1-Bromo-3-chloro-2-methylpropane: Similar in structure but lacks the benzene ring.
2-Bromo-2-methylpropane: Contains a similar alkyl group but differs in the position of the bromine atom.
1-Chloro-3-bromo-2-methylpropane: Another isomer with different substitution patterns.
Properties
Molecular Formula |
C10H12BrCl |
---|---|
Molecular Weight |
247.56 g/mol |
IUPAC Name |
1-(3-bromo-2-methylpropyl)-2-chlorobenzene |
InChI |
InChI=1S/C10H12BrCl/c1-8(7-11)6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
InChI Key |
YZCZDCPSKYNGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)CBr |
Origin of Product |
United States |
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